[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13474541
InChI: InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-7-6-8-17(12)13(19)9-16/h11-12H,6-10H2,1-5H3/t12-/m0/s1
SMILES: CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13474541

Molecular Formula: C15H27ClN2O3

Molecular Weight: 318.84 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H27ClN2O3
Molecular Weight 318.84 g/mol
IUPAC Name tert-butyl N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C15H27ClN2O3/c1-11(2)18(14(20)21-15(3,4)5)10-12-7-6-8-17(12)13(19)9-16/h11-12H,6-10H2,1-5H3/t12-/m0/s1
Standard InChI Key DNPHVECWUUTWBA-LBPRGKRZSA-N
Isomeric SMILES CC(C)N(C[C@@H]1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
SMILES CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(CC1CCCN1C(=O)CCl)C(=O)OC(C)(C)C

Introduction

[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a complex organic compound with a specific stereochemistry, indicated by the "(S)" notation, which refers to its chiral center. This compound belongs to the carbamate class, characterized by the presence of a carbamic acid functional group. It is used in various chemical and pharmaceutical applications due to its unique structure and potential biological activity.

Synthesis and Chemical Reactions

The synthesis of [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves several steps, starting from pyrrolidine derivatives. The process requires careful optimization of reaction conditions, including solvent choice, temperature, and duration, to maximize yield and purity.

This compound can participate in various chemical reactions, such as hydrolysis under acidic conditions, which is common for carbamates. Understanding these reactions is crucial for predicting its behavior in biological systems and during synthesis.

Biological Activity and Potential Applications

Compounds with similar structures to [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester are often studied for their biological activity, particularly in enzyme inhibition and drug design. The mechanism of action likely involves interaction with specific biological targets, such as enzymes or receptors involved in neurotransmission or other physiological processes.

Further studies are necessary to elucidate its precise mechanism through experimental assays and computational modeling. Potential applications include therapeutic uses due to its activity against certain enzymes.

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